molecular formula C10H11NO B3322341 6-Methoxy-3,4-dihydroisoquinoline CAS No. 14446-29-8

6-Methoxy-3,4-dihydroisoquinoline

Cat. No. B3322341
CAS RN: 14446-29-8
M. Wt: 161.2 g/mol
InChI Key: ROFKDDMFBSDICG-UHFFFAOYSA-N
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Description

6-Methoxy-3,4-dihydroisoquinoline is a chemical compound with the linear formula C10H11NO . It has a molecular weight of 161.205 . This compound is provided to early discovery researchers as part of a collection of rare and unique chemicals .


Synthesis Analysis

A new method for the synthesis of 6,7-dimethoxy-3,4-dihydroisoquinoline has been developed based on the reaction of 2-(3,4-dimethoxyphenyl)ethan-1-amine (homoveratrylamine) with aliphatic nitro compounds in polyphosphoric acid (PPA) . Another synthetic procedure involves N-alkylation of 3,3′-dimethyl-3,4-dihydroisoquinoline derivatives followed by oxidation of the resulting iminium salts .


Molecular Structure Analysis

The molecular structure of 6-Methoxy-3,4-dihydroisoquinoline is represented by the linear formula C10H11NO . The compound has a molecular weight of 161.205 .


Chemical Reactions Analysis

The Bischler–Napieralski reaction is an intramolecular electrophilic aromatic substitution reaction that allows for the cyclization of β-arylethylamides or β-arylethylcarbamates . It is used in the synthesis of dihydroisoquinolines, which can be subsequently oxidized to isoquinolines .


Physical And Chemical Properties Analysis

6-Methoxy-3,4-dihydroisoquinoline has a molecular weight of 161.205 . The compound is provided to early discovery researchers as part of a collection of rare and unique chemicals . More specific physical and chemical properties are not available in the search results.

Scientific Research Applications

Chemical Research

“6-Methoxy-3,4-dihydroisoquinoline” is a chemical compound with the linear formula C10H11NO . It’s provided by Sigma-Aldrich to early discovery researchers as part of a collection of rare and unique chemicals . This compound is used in various chemical research applications due to its unique properties .

Electrosynthesis

This compound has been used in the electrosynthesis of 3,4-dihydroisoquinoline . The electrocatalytic oxidation reaction of biomass-based derivatives is an excellent candidate to replace water oxidation for obtaining both value-added products and hydrogen . This process involves the use of three-dimensional self-supported hollow microarrays containing CoNi layered double hydroxide (CoNi-LDH) and N-doped carbon nanosheets decorated with CoNi alloyed nanoparticles (CoNi-NC) on carbon cloth (CC) as efficient electrocatalysts .

Diabetes Treatment

Novel 6-methoxy-3,4-dihydro-1H-isoquinoline compounds have been described as PAMs of GLP-1R and/or GIPR for the treatment of diabetes . These compounds, their preparation, use, and pharmaceutical composition, and treatment have been disclosed .

Muscarinic M4 Receptor Antagonists

Among the condensed benzo [5,6] [1,3]oxazino [2,3- a ]isoquinolines, highly selective antagonists of muscarinic M4 receptors are known . Compounds of this type are of interest as structural analogs of certain isoquinoline alkaloids, primarily tetrahydroprotoberberines .

[4+2] Cycloaddition Reaction

The formation of the cyclic system 12,13-dihydro-7aH,15H-naphtho-[1’,2’:5,6][1,3]oxazino[2,3-a]iso-quinoline may be interpreted as the result of a [4+2] cycloaddition reaction with inverted electronic requirements . In this reaction, o-Quinone methide, generated from the Mannich base, plays the role of diene component and 6,7-dimethoxy-3,4-dihydroisoquinoline – the role of heterodienophile .

Mechanism of Action

properties

IUPAC Name

6-methoxy-3,4-dihydroisoquinoline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11NO/c1-12-10-3-2-9-7-11-5-4-8(9)6-10/h2-3,6-7H,4-5H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ROFKDDMFBSDICG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC2=C(C=C1)C=NCC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

161.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

14446-29-8
Record name 14446-29-8
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods I

Procedure details

In tetrahydrofuran (100 ml), 3-methoxyphenethylamine (75.0 g) was dissolved. To the resulting solution, formic acid (60 ml) and acetic anhydride (108 ml) were added under ice cooling, followed by stirring overnight at room temperature. A saturated aqueous solution of sodium bicarbonate was added to the reaction mixture to separate the organic layer. The organic layer was washed with saturated aqueous NaCl solution and then dried over anhydrous sodium sulfate. The residue obtained by distilling off the solvent under reduced pressure was dissolved in benzene (200 ml), followed by the dropwise addition of phosphorus oxychloride (140 ml) under ice cooling. After stirring at 70° C. for 15 minutes, the reaction mixture was successively added with ice and 2N hydrochloric acid. The resulting mixture was stirred for 1 hour under ice cooling. The water layer was separated from the reaction mixture, neutralized with potassium carbonate and then extracted with dichloromethane. The extract was dried over anhydrous sodium sulfate. The residue obtained by distilling off the solvent under reduced pressure was purified by chromatography on a silica gel column (dichloromethane˜dichloromethane:methanol=100:1), whereby the title compound (13.5 g, 17%) was obtained.
Quantity
60 mL
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108 mL
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0 (± 1) mol
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75 g
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100 mL
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Synthesis routes and methods II

Procedure details

A solution of 29.4 Kg of N-formyl-3-methoxyphenethylamine in 30 litres of dichloromethane was added over 90 minutes to a well-stirred slurry of 38.4 Kg of phosphorus pentachloride in 30 litres of dichloromethane. An exothermic reaction ensued, causing the solvent to reflux at 35°-38° C. After addition was complete, the reaction mixture was hydrolysed by the addition of a mixture of 90 Kg of ice and 30 litres of hexane. After cooling the aqueous layer was separated, made basic with 144 Kg of 45% potassium hydroxide and extracted twice with 50 Kg of dichloromethane. After drying the organic layer with sodium sulfate the solvent was removed under reduced pressure to give 23 Kg of 6-methoxy-3,4-dihydroisoquinoline as an oil.
Quantity
29.4 kg
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38.4 kg
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30 L
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30 L
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solvent
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[Compound]
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ice
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90 kg
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30 L
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Synthesis routes and methods III

Procedure details

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Synthesis routes and methods IV

Procedure details

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Synthesis routes and methods V

Procedure details

Phosphorus oxychloride (80 mL, 0.85 mol) was added dropwise to N-[2-(3-methoxy-phenyl)-ethyl]-formamide (41.1 g, 0.24 mol) and refluxed for 1 hour. The reaction mixture was cooled to room temperature, and hexane (3×500 mL) was added and decanted off three times. To the dark oily solution was added slowly water (200 mL) while stirring. The mixture was basified with NaOH to pH>13, extracted with ethyl acetate, dried (Na2SO4) and concentrated to afford the desired product (26.1 g, 67%). MS: 162.1 (M+1+).
Quantity
80 mL
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reactant
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41.1 g
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reactant
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500 mL
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solvent
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Yield
67%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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6-Methoxy-3,4-dihydroisoquinoline
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6-Methoxy-3,4-dihydroisoquinoline
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Reactant of Route 4
6-Methoxy-3,4-dihydroisoquinoline
Reactant of Route 5
6-Methoxy-3,4-dihydroisoquinoline
Reactant of Route 6
6-Methoxy-3,4-dihydroisoquinoline

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